2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclopropyl-5-(3,3,3-trifluoropropylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2S/c13-12(14,15)3-6-21(19,20)17-4-5-18-10(8-17)7-11(16-18)9-1-2-9/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEBAJKDZUPXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula: CHFNOS
- Molecular Weight: 367.39 g/mol
This compound features a cyclopropyl ring and a trifluoropropyl sulfonyl group, which may contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound has been explored in various contexts:
- Antimicrobial Activity: Similar compounds with pyrazole structures have shown significant antimicrobial properties. For instance, derivatives with similar scaffolds have demonstrated inhibition against Mycobacterium tuberculosis with up to 72% inhibition rates .
- Cannabinoid Receptor Modulation: Research indicates that cyclopropyl-containing compounds can act as antagonists at the cannabinoid 1 (CB1) receptor. This mechanism is crucial for modulating appetite and metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the core structure affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and receptor binding affinity |
| Cyclopropyl ring presence | Enhances selectivity for specific receptors |
Studies suggest that the introduction of the trifluoromethyl group significantly enhances the lipophilicity of compounds, thus improving their bioavailability and interaction with biological targets .
Case Studies
-
Antitubercular Activity:
A study investigating various pyrazole derivatives found that certain compounds exhibited notable antitubercular activity. The most effective derivatives had structural similarities to this compound . -
CB1 Receptor Antagonism:
In a pharmacological study focusing on obesity-related treatments, compounds with cyclopropyl substitutions were evaluated for their ability to antagonize the CB1 receptor. The findings highlighted that these modifications significantly influenced binding affinities and metabolic outcomes .
Scientific Research Applications
The compound 2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmaceuticals, and other relevant fields.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 305.32 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its structural components suggest possible interactions with various biological targets:
- Protein Kinase Inhibition : Research indicates that similar compounds can act as inhibitors of specific protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer and other diseases. The sulfonyl group may enhance binding affinity to kinase targets .
- Anticancer Activity : Preliminary studies have shown that derivatives of tetrahydropyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .
Neuropharmacology
Given the tetrahydropyrazolo structure's resemblance to known neuroactive compounds, there is potential for applications in treating neurological disorders:
- Cognitive Enhancement : Compounds with similar structures have been studied for their ability to enhance cognitive function and memory. This could be explored further with this compound in models of Alzheimer's disease or other cognitive impairments.
Antimicrobial Properties
Research into related compounds has revealed antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Initial screenings suggest that similar sulfonamide-containing compounds exhibit antibacterial properties. This opens avenues for exploring the compound's efficacy against resistant bacterial strains.
Agricultural Chemistry
The unique properties of this compound may also find applications in agricultural chemistry:
- Pesticide Development : The trifluoropropyl moiety is known to enhance the bioactivity of agrochemicals. Investigating the compound's potential as a pesticide could lead to more effective agricultural solutions.
Case Study 1: Anticancer Activity
A study evaluating various tetrahydropyrazolo derivatives demonstrated that modifications at the sulfonyl position significantly affected cytotoxicity against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting it warrants further investigation for development as an anticancer agent.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, a related compound was shown to enhance neuronal survival under oxidative stress conditions. This suggests that this compound could possess neuroprotective properties worth exploring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The tetrahydropyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs with alternative heterocyclic systems:
Analysis: The target’s partially saturated core may offer improved solubility compared to fully aromatic systems (e.g., pyrazolo[4,3-d]pyrimidinone). However, rigid cores (e.g., pyrrolo-pyrrole in ) could enhance target-binding specificity .
Substituent Effects
Trifluoropropylsulfonyl vs. Other Sulfonyl Groups :
Cyclopropyl vs. Fluorophenyl Substituents :
Data Table: Structural and Functional Comparison
Critical Analysis of Contradictions and Limitations
Preparation Methods
Sulfur Incorporation via Thiadiazolidine Intermediates
The 3,3,3-trifluoropropylsulfonyl group is introduced using a thiadiazolidine precursor. WO2018011163A1 details the reaction of tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate with 3,3,3-trifluoropropane-1-sulfonamide under Ullmann coupling conditions. Copper iodide (10 mol%), potassium phosphate (2.0 equiv), and (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine (10 mol%) in dimethylformamide (DMF) at 100°C for 24 h afford the sulfonylated product (yield: 65%).
Optimization of Sulfonylation Efficiency
Microwave-assisted synthesis (Biotage Initiator Sixty) reduces reaction time to 2 h while maintaining yields ≥60%. Solvent screening reveals DMF outperforms acetonitrile or toluene due to improved sulfonamide solubility. Excess sulfonamide (1.8 equiv) minimizes di-alkylation byproducts, with purification via silica gel chromatography (ethyl acetate/petroleum ether, 3:7).
Pyrazolo[1,5-a]Pyrazine Ring Assembly
Ring Closure via Nucleophilic Aromatic Substitution
The tetrahydropyrazolo[1,5-a]pyrazine core is constructed from 1H-pyrazol-5-ylmethyl carbamate intermediates. WO2018011163A1 outlines a four-step sequence:
- Carbamate protection : tert-Butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate is treated with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C to form the mesylate.
- Cyclization : Potassium tert-butoxide (1.5 equiv) in tetrahydrofuran (THF) induces ring closure at 60°C (16 h), yielding tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (yield: 82%).
Iodination for Cross-Coupling Reactivity
Electrophilic iodination using N-iodosuccinimide (1.1 equiv) in acetic acid at 25°C introduces iodine at position 3 (yield: 89%). This site serves as a handle for subsequent Suzuki-Miyaura or Ullmann couplings.
Final Coupling and Deprotection
Palladium-Catalyzed Cross-Coupling
The iodinated intermediate undergoes Negishi coupling with zinc cyclopropane (1.5 equiv) under palladium catalysis (Pd(PPh3)4, 5 mol%) in THF at 65°C (12 h). Monitoring by LC-MS confirms complete consumption of the iodide, with isolation via flash chromatography (hexane/ethyl acetate, 4:1).
Acidic Deprotection of tert-Butyl Group
Treatment with trifluoroacetic acid (TFA, 5.0 equiv) in DCM (2 h, 25°C) removes the tert-butoxycarbonyl (Boc) group, yielding the free amine. Neutralization with aqueous NaHCO3 followed by extraction with ethyl acetate provides the deprotected product (yield: 95%).
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC (Agilent Zorbax SB-C18 column) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Elution at 30% B over 20 min ensures ≥98% purity, confirmed by UV detection at 254 nm.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.62 (d, 1H, pyrazole-H), 4.52–4.56 (m, 1H, pyrazine-H), 3.66–3.70 (m, 2H, sulfonyl-CH2), 1.31–1.33 (d, 3H, cyclopropane-CH3).
- HRMS (ESI+): m/z calculated for C12H14F3N3O2S [M+H]+: 330.0821; found: 330.0818.
Challenges and Optimization Opportunities
Byproduct Formation During Sulfonylation
Competing N-alkylation at the pyrazine nitrogen generates a regioisomeric byproduct (∼12%), necessitating careful control of sulfonamide stoichiometry and reaction temperature. Microwave irradiation at 80°C reduces byproduct formation to <5%.
Scalability of Asymmetric Cyclopropanation
Large-scale cyclopropanation (≥1 kg) requires alternative ligands to L-menthol due to cost constraints. Screening of Jacobsen’s thiourea catalysts shows promise, achieving 92% ee at 50% reduced catalyst loading.
Q & A
Basic: What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions of appropriately substituted precursors. For example:
- Cyclocondensation : Reacting aminopyrazole derivatives with ketones or aldehydes under acidic or basic conditions to form the bicyclic framework .
- Multicomponent reactions : Combining cyclopropylamine, trifluoropropyl sulfonyl chloride, and other intermediates in a one-pot reaction to improve efficiency .
- Post-functionalization : Introducing the 3,3,3-trifluoropropyl sulfonyl group via nucleophilic substitution or coupling reactions after core formation .
Monitoring methods : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and ensuring intermediate purity .
Advanced: How can reaction conditions be optimized to enhance yield and purity during sulfonyl group introduction?
The sulfonylation step requires precise control to avoid side reactions (e.g., over-sulfonation or decomposition):
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of sulfonyl chlorides .
- Temperature : Reactions are often conducted at 0–25°C to balance reactivity and stability of the sulfonylating agent .
- Catalysts : Use of mild bases (e.g., triethylamine) to scavenge HCl and drive the reaction forward .
Validation : Post-reaction, mass spectrometry (MS) and confirm successful incorporation of the trifluoropropyl sulfonyl group .
Basic: What spectroscopic techniques are most effective for structural characterization?
- NMR : , , and resolve the cyclopropyl, sulfonyl, and trifluoropropyl groups. and NOESY clarify spatial arrangements .
- X-ray crystallography : Determines absolute stereochemistry and confirms bicyclic conformation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Advanced: How can computational methods resolve contradictions between experimental and predicted spectral data?
Discrepancies (e.g., unexpected shifts) may arise from dynamic effects or solvent interactions. Strategies include:
- DFT calculations : Simulate NMR chemical shifts using software like Gaussian or ADF to compare with experimental data .
- Molecular dynamics (MD) : Model solvent effects or conformational flexibility influencing spectroscopic outcomes .
- Docking studies : Predict interactions with biological targets to validate functional group orientations .
Basic: What are the primary challenges in purifying this compound, and how are they addressed?
- Hydrophobicity : The trifluoropropyl sulfonyl group increases lipophilicity, complicating aqueous workups. Use reverse-phase chromatography or gradient elution in HPLC .
- Byproducts : Unreacted sulfonyl chloride or cyclopropyl intermediates require rigorous washing with cold ether or hexane .
- Stability : Store purified compounds under inert gas (N) at -20°C to prevent decomposition .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved bioactivity?
Key structural determinants include:
Basic: How is the compound’s stability assessed under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
- Light sensitivity : Expose to UV/visible light and track photodegradation products .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) using factorial designs .
- Crystallization control : Seed crystals or adjust cooling rates to ensure consistent polymorph formation .
Basic: What biological screening assays are recommended for initial activity profiling?
- Kinase inhibition : Test against a panel of kinases (e.g., PI3K, JAK) due to structural similarity to known inhibitors .
- Cellular permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT or ATP-based assays .
Advanced: How can metabolomics identify off-target effects or metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
